molecular formula C56H107N5O4 B12777731 2,5-Pyrrolidinedione, 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(eicosenyl)- CAS No. 64347-11-1

2,5-Pyrrolidinedione, 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(eicosenyl)-

Cat. No.: B12777731
CAS No.: 64347-11-1
M. Wt: 914.5 g/mol
InChI Key: CRDDSCJVQRMILY-NZUCHVTOSA-N
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Description

1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] is a heterocyclic organic compound with the molecular formula C56H103N5O4 and a molecular weight of 914.48 g/mol . This compound is known for its complex structure, which includes multiple nitrogen atoms and long hydrocarbon chains. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] typically involves the reaction of tetraethylenepentamine with eicosenylsuccinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while reduction can yield amines or other nitrogen-containing compounds .

Scientific Research Applications

1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] is unique due to its long hydrocarbon chains and multiple nitrogen atoms, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .

Biological Activity

2,5-Pyrrolidinedione, specifically the compound 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(eicosenyl)-), is a complex organic molecule belonging to the pyrrolidine family. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interesting biological activities.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C37H67N3O2C_{37}H_{67}N_3O_2. Its structural complexity arises from the presence of multiple functional groups which influence its reactivity and biological interactions. The compound features a pyrrolidine ring, which is known for its role in various biological systems.

Antiviral Properties

Recent studies have highlighted the potential of pyrrolidine derivatives as main protease inhibitors in treating viral infections. For instance, a study indicated that certain pyrrolidines exhibit significant inhibitory activity against viral proteases, suggesting their potential as antiviral agents . The specific compound has not been extensively studied in this context; however, its structural analogs have shown promise.

Cytotoxicity and Safety Profile

The biological safety of 2,5-Pyrrolidinedione derivatives is crucial for their application in pharmaceuticals. Research indicates that some derivatives can cause skin irritation and serious eye irritation at high concentrations . Understanding the cytotoxic profiles through in vitro studies is essential for assessing the safety of these compounds.

The mechanism by which 2,5-Pyrrolidinedione compounds exert their biological effects often involves interactions with cellular targets such as enzymes and receptors. The presence of nitrogen atoms within the pyrrolidine structure allows for hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding.

Study 1: Antiviral Activity

A comparative analysis was conducted on various pyrrolidine derivatives to evaluate their effectiveness as protease inhibitors. The study found that certain modifications to the pyrrolidine structure enhanced antiviral activity significantly. While specific data on the compound of interest is limited, it aligns with findings that suggest structural modifications can lead to increased efficacy against viral targets.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving several pyrrolidine derivatives, it was found that compounds with longer aliphatic chains exhibited varying degrees of cytotoxicity. This suggests that the length and branching of substituents can influence biological activity and safety profiles.

Data Tables

Property Value
Molecular FormulaC37H67N3O2C_{37}H_{67}N_3O_2
Molecular Weight585.94 g/mol
CAS Registry NumberNot available
Antiviral ActivityPotential protease inhibitor
CytotoxicityCauses skin/eye irritation

Properties

CAS No.

64347-11-1

Molecular Formula

C56H107N5O4

Molecular Weight

914.5 g/mol

IUPAC Name

(3R)-3-icosyl-1-[2-[2-[2-[2-[(3S)-3-icosyl-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C56H107N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-51-49-53(62)60(55(51)64)47-45-58-43-41-57-42-44-59-46-48-61-54(63)50-52(56(61)65)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51-52,57-59H,3-50H2,1-2H3/t51-,52+

InChI Key

CRDDSCJVQRMILY-NZUCHVTOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC[C@H]1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)C[C@H](C2=O)CCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)CCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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